1,5-Diphenyl-3-(4-chlorophenyl)formazan

Vue d'ensemble

Description

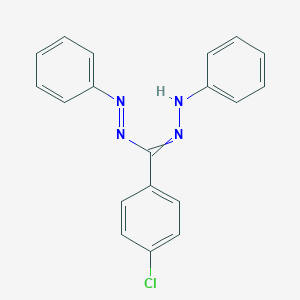

1,5-Diphenyl-3-(4-chlorophenyl)formazan is a member of the formazan family, which are intensely colorful compounds characterized by the structure [-N=N-C®=N-NH-]. Formazans are closely related to azo dyes and are known for their deep color and redox chemistry, which derive from their nitrogen-rich backbone . The compound this compound is particularly notable for its use in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-3-(4-chlorophenyl)formazan can be synthesized through several methods:

-

Reaction of Diazonium Compounds with Aldehyde Hydrazones: : This is one of the most common procedures. Hydrazones, which are electron-rich compounds, react with diazonium salts either at a nitrogen or a carbon atom to produce formazans. The diazonium salts couple to the amine nitrogen in the hydrazone with displacement of a hydrogen to give the intermediate, which then rearranges to the formazan .

-

Reaction of Active Methylene Compounds with Diazonium Salts: : Diazonium salts add to active methylene compounds to form an intermediate azo compound, followed by the addition of a second diazonium salt under more alkaline conditions, yielding tetrazene, which then forms a 3-substituted formazan .

-

Oxidation of Hydrazidines: : Formazans can also be produced by the oxidation of the corresponding hydrazidines, usually prepared via the reaction of hydrazonyl halides with the appropriate hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Diphenyl-3-(4-chlorophenyl)formazan undergoes several types of chemical reactions:

-

Oxidation: : Oxidation of formazans results in their conversion into colorless tetrazolium salts. Common oxidants include mercuric oxide, nitric acid, isoamyl nitrite, N-bromo succinimide, potassium permanganate, lead tetra-acetate, and t-butyl hypochlorite .

-

Reduction: : Formazans can be reduced to form tetrazolyl radicals or formazan, depending on the conditions .

-

Substitution: : The nitrogen-rich backbone of formazans allows for various substitution reactions, particularly with transition metal ions to form highly colored complexes (chelates) .

Common Reagents and Conditions

Reducing Agents: Various reducing agents can be used depending on the desired product, including hydrazine derivatives.

Major Products

Tetrazolium Salts: Formed through oxidation reactions.

Tetrazolyl Radicals: Formed through reduction reactions.

Colored Complexes: Formed through substitution reactions with transition metal ions.

Applications De Recherche Scientifique

1,5-Diphenyl-3-(4-chlorophenyl)formazan has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 1,5-Diphenyl-3-(4-chlorophenyl)formazan involves its redox chemistry and ability to form complexes with metal ions. The compound’s nitrogen-rich backbone allows it to participate in various redox reactions, which are central to its function in analytical and biological applications . The formation of colored complexes with metal ions is a key aspect of its use in dye and pigment production .

Comparaison Avec Des Composés Similaires

1,5-Diphenyl-3-(4-chlorophenyl)formazan can be compared with other formazans and azo dyes:

1,5-Diphenylformazan: Similar structure but lacks the 4-chlorophenyl group, resulting in different chemical properties and applications.

3-Methyl-1,5-diphenylformazan: Contains a methyl group instead of the 4-chlorophenyl group, leading to variations in reactivity and color properties.

Tetrazolium Salts: Precursors to formazans, used in similar applications but differ in their chemical structure and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Activité Biologique

1,5-Diphenyl-3-(4-chlorophenyl)formazan (CAS No. 1622-15-7) is a compound belonging to the formazan family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its formazan structure, which is a hydrazone derivative. The presence of phenyl and chlorophenyl groups contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. These activities include:

- Anticancer Activity : Several studies have indicated that formazans exhibit significant cytotoxic effects against various cancer cell lines.

- Antioxidant Properties : The compound has been shown to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

- Antimicrobial Effects : Research indicates that formazans may possess antimicrobial properties against various pathogens.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study focusing on the compound's effects on different cancer cell lines revealed:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

- Cytotoxicity Assays : The MTT assay was employed to evaluate the cytotoxic effects on human cancer cell lines such as MDA-MB-468 (triple-negative breast cancer). Results showed a dose-dependent decrease in cell viability with an IC50 value significantly lower than standard chemotherapeutics like Paclitaxel .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MDA-MB-468 | 14.97 | 24 hours |

| AGO1522 | 6.45 | 48 hours |

Antioxidant Activity

The antioxidant potential of formazans has been assessed using various assays. The DPPH radical scavenging assay indicated that this compound effectively reduces DPPH radicals, suggesting strong antioxidant capabilities comparable to ascorbic acid .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of formazans. For example:

- In Vitro Testing : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Case Studies

A notable case study involved the treatment of MDA-MB-468 cells with varying concentrations of this compound. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound. Additionally, ROS levels were significantly elevated in treated cells compared to controls .

Propriétés

IUPAC Name |

N'-anilino-4-chloro-N-phenyliminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4/c20-16-13-11-15(12-14-16)19(23-21-17-7-3-1-4-8-17)24-22-18-9-5-2-6-10-18/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXMARXENIIWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)Cl)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408328 | |

| Record name | (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-15-7 | |

| Record name | (E)-1-[(4-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.